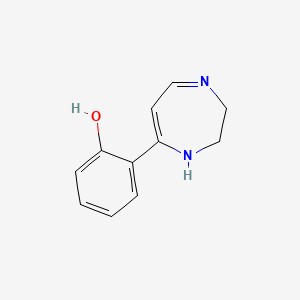
o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol: is a chemical compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol typically involves the cyclization of aminobenzophenones. One common method includes the use of a continuous flow platform, which allows for the efficient synthesis of benzodiazepines from aminobenzophenones . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and ethanol, with reagents like ammonium acetate and bromoacetyl chloride .
Industrial Production Methods
Industrial production of benzodiazepines, including this compound, often employs scalable methods that ensure high yield and purity. Continuous flow chemistry is a preferred method due to its efficiency and ability to produce large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like tetrahydrofuran (THF) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system . This mechanism is similar to that of other benzodiazepines, which are known for their anxiolytic and sedative properties .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to o-(2,3-Dihydro-1H-1,4-diazepin-7-yl)phenol include:
Properties
CAS No. |
90380-31-7 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-1,4-diazepin-7-yl)phenol |
InChI |
InChI=1S/C11H12N2O/c14-11-4-2-1-3-9(11)10-5-6-12-7-8-13-10/h1-6,13-14H,7-8H2 |
InChI Key |
VDIPTSPWIGWTGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC=C(N1)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















